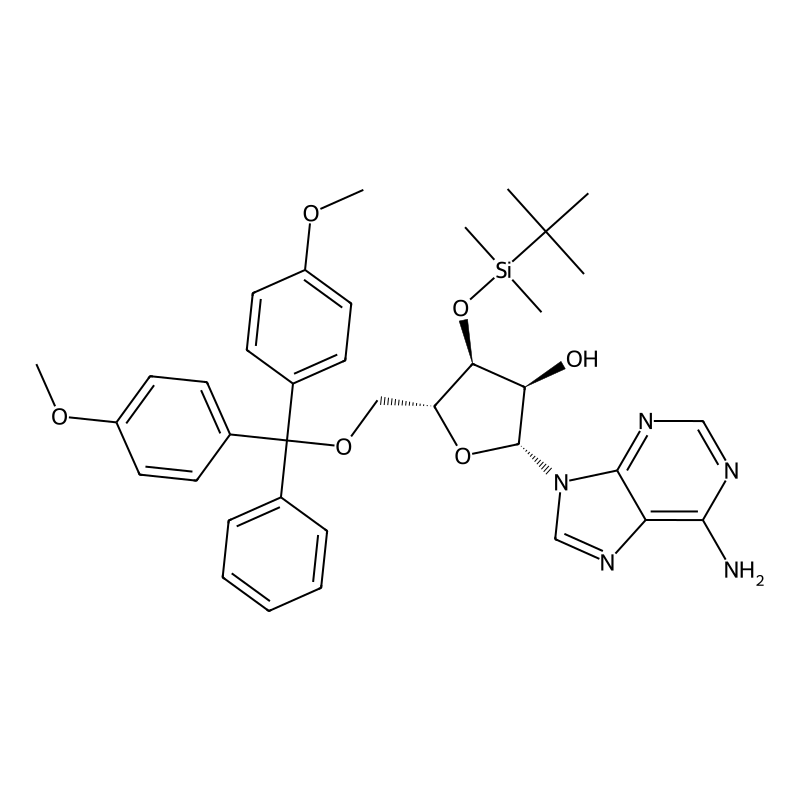

5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine is a modified derivative of adenosine, specifically designed for applications in molecular biology and organic synthesis. This compound features a complex structure that includes a dimethoxytrityl protecting group at the 5' position and a tert-butyldimethylsilyl protecting group at the 3' position, which enhances its stability and usability in various

DMTr-Adenosine-TBDMS itself does not have a known biological mechanism of action. Its primary function is as a protected building block for the synthesis of oligonucleotides, which then exert their specific biological effects depending on their sequence and target molecules.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.

- Handle in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of according to laboratory safety regulations for organic waste.

The chemical behavior of 5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine is characterized by several key reactions:

- Detritylation: The removal of the trityl protecting group is typically acid-catalyzed and is crucial for the synthesis of oligonucleotides. This step allows for the activation of the nucleoside for further reactions.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups at the 5' or 3' positions.

- Phosphorylation: It can undergo phosphorylation to form nucleotide analogs, which are essential in the synthesis of oligonucleotides and other nucleic acid derivatives .

5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine exhibits significant biological activity, particularly in relation to RNA processing:

- Interaction with Adenosine Deaminases Acting on RNA: This compound targets adenosine deaminases, which are enzymes responsible for RNA editing. It forms duplex structures that enhance the efficiency of adenosine-to-inosine conversion, potentially correcting disease-causing mutations.

- Vasodilatory Effects: As an adenosine analog, it may also act as a smooth muscle vasodilator, contributing to its potential therapeutic applications .

The synthesis of 5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine typically involves several steps:

- Protection of Functional Groups: Initial protection of the hydroxyl groups on adenosine using tert-butyldimethylsilyl and dimethoxytrityl groups.

- Coupling Reactions: Utilizing aminoacyl adenosine derivatives to facilitate coupling reactions that introduce additional functional groups or modifications.

- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications .

This compound has several notable applications:

- Oligonucleotide Synthesis: It is primarily used as a building block in the solid-phase synthesis of oligonucleotides, which are critical for various biotechnological and therapeutic applications.

- Gene Editing: Its ability to interact with RNA editing enzymes positions it as a potential tool for gene therapy and correction of genetic mutations.

- Research Tool: It serves as a valuable reagent in biochemical research for studying RNA interactions and modifications .

Studies have shown that 5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine interacts effectively with specific enzymes involved in RNA metabolism. Its modification enhances binding affinity and specificity towards adenosine deaminases, which can lead to improved outcomes in RNA editing processes. Additionally, these interactions can be quantitatively assessed using techniques such as surface plasmon resonance or fluorescence spectroscopy .

Several compounds share structural similarities with 5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5'-O-Dimethoxytrityl-adenosine | Lacks silyl protection | Simpler structure; less stable |

| N6-Benzoyladenosine | Contains benzoyl group at N6 | Different protective strategy; used in different contexts |

| 2'-Deoxy-5'-O-Dimethoxytrityl-adenosine | Lacks ribose hydroxyl | Used in DNA synthesis; different nucleic acid type |

The uniqueness of 5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine lies in its specific protective groups that enhance stability and reactivity for oligonucleotide synthesis while maintaining biological activity through interaction with RNA processing enzymes .